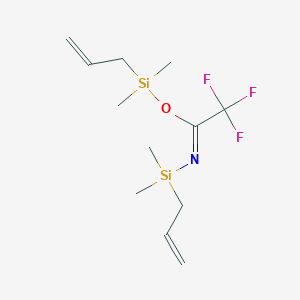
Disodium 8-amino-1,3,6-naphthalenetrisulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 8-amino-1,3,6-naphthalenetrisulfonate: is a polyanionic dye known for its high fluorescence and water solubility. It is commonly used in various biochemical and analytical applications due to its ability to form stable complexes with various ions and molecules .
Mechanism of Action
- This interaction is acid-catalyzed, and the pH of the reaction solution influences the kinetics and degree of derivatization of carbohydrates by ANTS .
- D2O increases its fluorescence quantum yield, useful for determining water permeability in red blood cell ghosts and kidney collecting tubes .
- Excretion : Excretion pathways depend on the specific form of ANTS used (e.g., free compound or conjugates) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium 8-amino-1,3,6-naphthalenetrisulfonate is typically synthesized by sulfonation of 8-amino-1-naphthol, followed by neutralization with sodium hydroxide or sodium carbonate.
Industrial Production Methods: In industrial settings, the compound is produced by reacting 8-amino-1,3,6-naphthalenetrisulfonic acid with sodium bicarbonate or sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Disodium 8-amino-1,3,6-naphthalenetrisulfonate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or sodium cyanoborohydride under mild conditions.
Substitution: Various nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Disodium 8-amino-1,3,6-naphthalenetrisulfonate is used as a fluorescent probe in various chemical assays. Its high fluorescence quantum yield makes it suitable for detecting trace amounts of analytes .
Biology: In biological research, the compound is used as a neuronal tracer and in membrane fusion assays. Its ability to form stable complexes with ions like thallium and cesium makes it useful in studying ion transport and permeability .
Medicine: The compound is used in diagnostic assays and imaging techniques due to its high fluorescence and stability. It is also employed in the study of carbohydrate metabolism and glycoprotein analysis .
Industry: In industrial applications, this compound is used in the production of dyes and pigments. It is also utilized in the development of fluorescent markers for various analytical techniques .
Comparison with Similar Compounds
- 8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt
- 8-Anilino-1-naphthalenesulfonic acid
- 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt
Comparison: Disodium 8-amino-1,3,6-naphthalenetrisulfonate is unique due to its high water solubility and fluorescence quantum yield. Compared to similar compounds, it offers better stability and higher sensitivity in various assays. Its ability to form stable complexes with a wide range of ions and molecules makes it more versatile in scientific research and industrial applications .
Properties
CAS No. |
5398-34-5 |
|---|---|
Molecular Formula |
C10H7NNa2O9S3 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
disodium;4-amino-5-sulfonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C10H9NO9S3.2Na/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20;;/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 |
InChI Key |
KHJANRFXWPPWEL-UHFFFAOYSA-L |
SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
5398-34-5 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















